2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPFDFXCPKFGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CF)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzaldehyde.
Fluorination: The aldehyde group is converted to a fluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Reductive Amination: The fluoromethyl group is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
Research indicates that 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride exhibits significant biological activity due to its structural characteristics:
- Neurotransmitter Interaction : The compound has been studied for its interactions with neurotransmitter systems, particularly as a potential agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in mood regulation and could be a target for antidepressant therapies .
- Binding Affinity : The presence of fluorine enhances the binding affinity and metabolic stability of the compound, making it a candidate for pharmacological applications .
Therapeutic Applications
The primary therapeutic application of this compound lies in its potential role as an antidepressant:
- Antidepressant Development : Studies have focused on synthesizing derivatives of this compound that exhibit antidepressant properties, showing effectiveness in alleviating symptoms of depression . The fluorinated structure aids in creating more potent antidepressant drugs.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below summarizes key differences in substituents, molecular properties, and biological activities of analogous compounds:
Critical Substituent Comparisons
a. Fluorine vs. Methoxy Groups
- Fluorine (Target Compound) :
- Methoxy (2C-D) :
b. Methyl vs. Halogen Substituents on Phenyl
- Electron-donating effect may alter receptor binding compared to electron-withdrawing halogens .
- 4-Fluoro () :
- Electron-withdrawing effect increases binding affinity to certain receptors but may reduce metabolic stability.
c. Branched vs. Linear Ethylamine Chains
Biological Activity
2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is a fluorinated derivative of phenylethylamine, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which may enhance interactions with biological receptors and enzymes. This article explores the biological activity of this compound, including its mechanism of action, interactions with neurotransmitter systems, and potential therapeutic applications.
- Molecular Formula : C9H12ClF
- Molecular Weight : Approximately 189.66 g/mol
- Structure : The compound features a fluorine atom at the second carbon position and a para-methyl group on the aromatic ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction could influence mood regulation and cognitive functions .
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, modulating their activity and affecting cellular responses.
Neurotransmitter Interaction
Research indicates that this compound may exhibit stimulant properties similar to other phenylethylamines. Its structural characteristics are believed to enhance binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Receptor Activity | Mechanism |
|---|---|---|
| This compound | Potential D3R agonist | Modulates dopaminergic pathways |
| 2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine | Modulates serotonin receptors | Affects mood regulation |
| ML417 (analog) | D3R-mediated β-arrestin translocation | G protein activation |
Applications in Medicinal Chemistry
Due to its potential biological activity, this compound is being explored for various therapeutic applications:
- Psychiatric Disorders : Its interaction with dopamine and serotonin receptors makes it a candidate for treating conditions such as depression and anxiety.
- Drug Development : The compound serves as a building block in synthesizing new pharmaceuticals aimed at enhancing receptor selectivity and efficacy .
Q & A
Q. What safety protocols are critical when handling 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer: Proper personal protective equipment (PPE), including gloves, lab coats, and safety goggles, must be worn to avoid skin or eye contact. Reactions involving volatile byproducts should be conducted in fume hoods. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorine substitution pattern and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular mass, while infrared (IR) spectroscopy identifies functional groups like NH₂ and C-F bonds. Purity can be assessed via HPLC with UV detection (λ~255 nm for aromatic systems) .
Q. How is the hydrochloride salt formation optimized during synthesis?
- Methodological Answer: The free base is typically treated with concentrated HCl in anhydrous solvents (e.g., diethyl ether or dichloromethane) under nitrogen. Crystallization is induced by slow evaporation or anti-solvent addition. Monitoring pH ensures complete protonation, and elemental analysis confirms stoichiometry of the salt .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound?
- Methodological Answer: SHELXL employs least-squares refinement against X-ray diffraction data. Key steps include:
- Assigning anisotropic displacement parameters for non-hydrogen atoms.
- Incorporating hydrogen atoms at calculated positions (riding model).
- Using restraints for disordered fluorine or methyl groups.
Validation tools (e.g., ADDSYM) check for missed symmetry, and R-factor convergence ensures model accuracy .
Q. What strategies resolve discrepancies in fluorinated amine derivative data (e.g., NMR splitting anomalies)?
- Methodological Answer: Variable-temperature NMR (VT-NMR) can mitigate dynamic effects causing splitting. For diastereotopic protons, 2D NMR (COSY, NOESY) clarifies spatial relationships. Computational simulations (DFT) predict coupling constants and verify experimental assignments. Fluorine-proton coupling (³JHF) analysis distinguishes conformational isomers .
Q. How do substituents (e.g., fluorine, methyl) influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer: Fluorine’s electronegativity reduces amine basicity, slowing protonation but enhancing stability in acidic conditions. The methyl group sterically hinders ortho/para positions, directing electrophilic attacks to meta positions. Kinetic studies under varying pH and solvent polarities quantify these effects .
Q. What computational methods predict the solvation behavior of this compound?
- Methodological Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) analyze hydrogen-bonding networks. Density Functional Theory (DFT) calculates solvation free energies and dipole moments. Polarizable Continuum Models (PCM) estimate solubility parameters, validated against experimental logP values .
Q. How are impurities identified and quantified during synthesis?
- Methodological Answer: LC-MS with ion-trap detectors identifies byproducts (e.g., unreacted intermediates or dehalogenated analogs). Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) measures impurity levels. Recrystallization in ethanol/water mixtures improves purity, monitored by melting point consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
